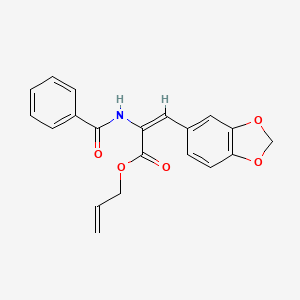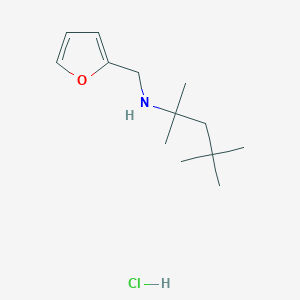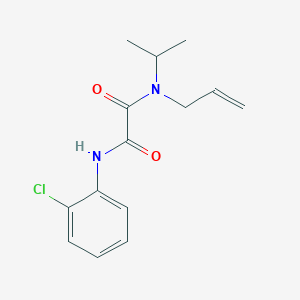![molecular formula C21H15ClN6O B5282649 (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5282649.png)
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a triazinoindole moiety, and a chlorophenyl group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multiple steps, including the formation of the furan ring, the chlorophenyl group, and the triazinoindole moiety. The key steps in the synthesis may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or sulfuryl chloride.
Synthesis of the Triazinoindole Moiety: This can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the furan ring, chlorophenyl group, and triazinoindole moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, specific solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.
科学研究应用
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.
相似化合物的比较
(1Z)-1-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: can be compared with similar compounds such as:
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure and properties.
Other Triazinoindole Derivatives: Compounds with similar triazinoindole moieties but different substituents, leading to variations in their chemical and biological activities.
属性
IUPAC Name |
N-[(Z)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O/c1-12-5-4-7-15-18(12)24-20-19(15)26-28-21(25-20)27-23-11-13-9-10-17(29-13)14-6-2-3-8-16(14)22/h2-11H,1H3,(H2,24,25,27,28)/b23-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEGCNYNLAGMHJ-KSEXSDGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC=C(O4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282566.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5282567.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5282578.png)
![2-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5282581.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5282589.png)
![2-[(4-METHOXY-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5282594.png)

![2-[2-(3-bromo-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5282603.png)
![1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B5282604.png)
![N-methyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]-N-(1-pyridin-2-ylethyl)acetamide](/img/structure/B5282605.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5282613.png)


![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-phenyl-1-piperazinecarboxamide](/img/structure/B5282659.png)
